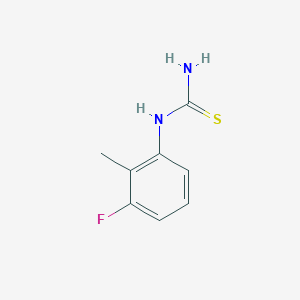
azepane-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepane-2-carboxamide hydrochloride is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepane-2-carboxamide hydrochloride typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation which enables the exclusive [5 + 2] annulation towards N-aryl azepanes. This reaction proceeds under mild conditions with a broad reaction scope, producing CO2 as a byproduct.
Industrial Production Methods
Industrial production methods for this compound often involve one-pot synthesis techniques. These methods are advantageous due to their efficiency and ability to produce high yields. For example, the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions, are commonly used to prepare various compounds with azepine scaffolds .
Chemical Reactions Analysis
Types of Reactions
Azepane-2-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce azepane-2-carboxylic acid derivatives, while reduction reactions may yield azepane-2-carboxamide derivatives.
Scientific Research Applications
Azepane-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of azepane-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Azepane-2-carboxamide hydrochloride can be compared with other seven-membered heterocyclic compounds such as:
Azepine: Similar in structure but differs in the presence of double bonds within the ring.
Benzazepine: Contains a fused benzene ring, which imparts different chemical properties.
Oxazepine: Contains an oxygen atom in the ring, leading to different reactivity and applications.
Properties
CAS No. |
2763749-08-0 |
|---|---|
Molecular Formula |
C7H15ClN2O |
Molecular Weight |
178.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



